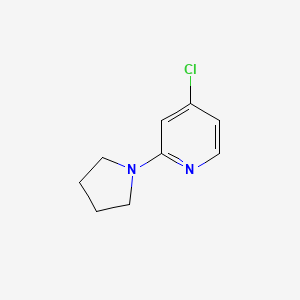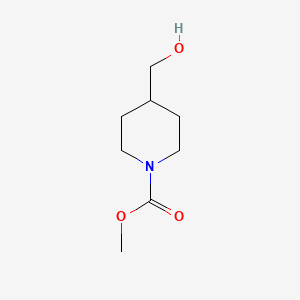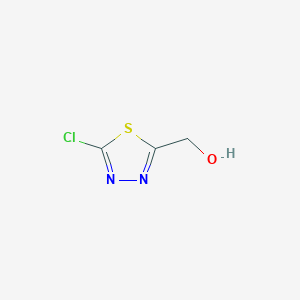![molecular formula C8H8N4O2 B1519444 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide CAS No. 1097794-89-2](/img/structure/B1519444.png)
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide
Descripción general
Descripción
“3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide” is a compound that belongs to the class of oxazolopyridines . Oxazolopyridines are heterocyclic compounds containing an oxazole ring fused to a pyridine ring . These compounds have been of interest in medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine .
Synthesis Analysis
While specific synthesis methods for “3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide” were not found, similar compounds have been synthesized through various methods. For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized based on scaffold hopping and computer-aided drug design . Another study reported the synthesis of tetrahydro-1H-pyrazolo [3,4-b]pyridines through the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones under solvent-free conditions with heating .
Aplicaciones Científicas De Investigación
Antimycobacterial Compounds Synthesis and Analysis A study by Wojciechowski and Płoszaj (2020) focused on the structural, vibrational, natural bond orbital, and quantum chemical analysis of novel compounds with antimycobacterial activity. The research highlighted the synthesis of derivatives related to 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide, demonstrating their potential in developing new antimycobacterial agents. These compounds exhibit significant activity against Mycobacterium fortuitum, making them promising candidates for further pharmaceutical development due to their low toxicity profile (Wojciechowski & Płoszaj, 2020).
Chemoselective Monoarylation for Heterocyclic Synthesis In the realm of organic synthesis, Reichelt et al. (2010) described an efficient method for synthesizing [1,2,4]triazolo[4,3-a]pyridines, showcasing the versatility of hydrazides like 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide in constructing complex heterocyclic frameworks. This process involves a palladium-catalyzed addition followed by dehydration under specific conditions, underscoring the compound's utility in generating diverse heterocyclic derivatives (Reichelt et al., 2010).
Antibacterial Activity of Pyrrolidine Derivatives Balandis et al. (2019) explored the synthesis of 1,3-disubstituted pyrrolidinone derivatives from 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide, revealing potent antibacterial properties. The study highlights the compound's role as a precursor in generating derivatives with significant activity against various bacterial strains, including S. aureus and E. coli, marking an important contribution to the search for new antibacterial agents (Balandis et al., 2019).
Enantioselective Synthesis Applications Roa et al. (2004) demonstrated the controlled reduction and enantioselective synthesis applications of compounds structurally related to 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide. The study provides insights into the synthesis of enantiomerically pure compounds, which are crucial in the development of chiral drugs and materials, showcasing the chemical's versatility in stereochemical manipulations (Roa et al., 2004).
Molecular Docking and In Vitro Screening Flefel et al. (2018) embarked on synthesizing novel pyridine and fused pyridine derivatives, starting from compounds analogous to 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide. Their work included in silico molecular docking and in vitro screening for antimicrobial and antioxidant activities, highlighting the compound's potential as a scaffold in drug discovery (Flefel et al., 2018).
Mecanismo De Acción
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It is essential to understand these pathways to gain insight into the downstream effects of this compound .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability .
Result of Action
Understanding these effects can provide valuable insights into the compound’s therapeutic potential .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can significantly impact the compound’s activity .
Propiedades
IUPAC Name |
3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4-6-2-5(7(13)11-9)3-10-8(6)14-12-4/h2-3H,9H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAVJDZTEJMOHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=N2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



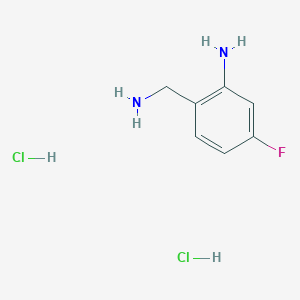
![[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride](/img/structure/B1519366.png)

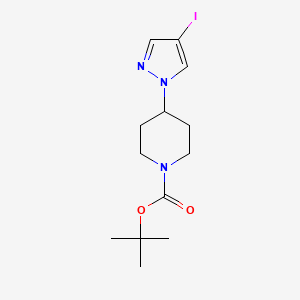
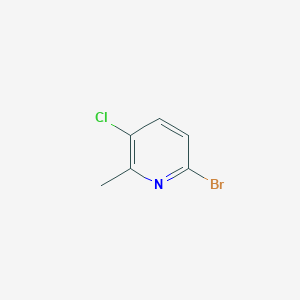

![[(5-Tert-butyl-3-furyl)methyl]amine hydrochloride](/img/structure/B1519374.png)
![[1,1'-Binaphthalen]-4-ylboronic acid](/img/structure/B1519375.png)
![5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1519378.png)
